molecular formula C16H10N4OS2 B5854762 N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)-4-quinolinecarboxamide

N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)-4-quinolinecarboxamide

Cat. No. B5854762
M. Wt: 338.4 g/mol
InChI Key: IQIFCTPNMUVVEB-UHFFFAOYSA-N
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Description

The chemical compound N-1,3,4-thiadiazol-2-yl-2-(2-thienyl)-4-quinolinecarboxamide belongs to a class of compounds that have been synthesized and evaluated for various biological activities. This compound is structurally characterized by the presence of thiadiazol and quinoline rings, which are known for their potential in pharmaceutical chemistry due to their antibacterial and antitumor properties.

Synthesis Analysis

The synthesis of N-1,3,4-thiadiazol-2-yl derivatives involves the reaction of quinoline derivatives with thiadiazole moieties. For instance, Foroumadi et al. (2005) synthesized derivatives of piperazinyl quinolones by introducing N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl) groups, showing significant antibacterial activity against Gram-positive bacteria (Foroumadi et al., 2005).

Molecular Structure Analysis

The molecular structure of such compounds generally involves interconnected thiadiazol and quinoline rings. The structure-activity relationship (SAR) analysis indicates that modifications at certain positions on these rings significantly impact biological activity. The molecular structure and its relationship with biological activity are crucial for understanding the compound's mechanism of action.

Chemical Reactions and Properties

These compounds typically undergo various chemical reactions including condensation, cyclization, and substitution, which allow for the modification of the molecular structure and, consequently, the biological activity. For example, reactions involving the thiadiazol ring can lead to new derivatives with potential biological activities.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure can affect the compound's bioavailability and stability. These properties are determined through standard physical characterization techniques and play a crucial role in the compound's application in medicinal chemistry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under different conditions, and interaction with biomolecules, are critical for the compound's pharmacological profile. These properties are influenced by the functional groups present in the molecular structure.

For further details and research, refer to the following sources:

  • Foroumadi, A., Emami, S., Hassanzadeh, A., Rajaee, M., Sokhanvar, K., Moshafi, M., & Shafiee, A. (2005). Synthesis and antibacterial activity of N-(5-benzylthio-1,3,4-thiadiazol-2-yl) and N-(5-benzylsulfonyl-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives. Bioorganic & Medicinal Chemistry Letters, 15(20), 4488-4492. (source).

properties

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4OS2/c21-15(19-16-20-17-9-23-16)11-8-13(14-6-3-7-22-14)18-12-5-2-1-4-10(11)12/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIFCTPNMUVVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide

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